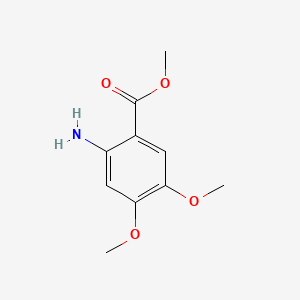

Methyl 2-amino-4,5-dimethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFHCCQSCQBKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181268 | |

| Record name | Methyl 4,5-dimethoxyanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26759-46-6 | |

| Record name | Benzoic acid, 2-amino-4,5-dimethoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26759-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,5-dimethoxyanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026759466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4,5-dimethoxyanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4,5-dimethoxyanthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-amino-4,5-dimethoxybenzoate CAS number

An In-depth Technical Guide to Methyl 2-amino-4,5-dimethoxybenzoate

CAS Number: 26759-46-6

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate identified by the CAS Number 26759-46-6. This document delves into its chemical identity, physical properties, validated synthesis and purification protocols, and analytical characterization methodologies. As a substituted anthranilate, this compound serves as a versatile building block in medicinal chemistry and drug discovery, particularly in the construction of complex heterocyclic scaffolds. The guide is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its handling, synthesis, and application, grounded in authoritative references.

Core Chemical Identity and Properties

This compound is an aromatic amine and a methyl ester derivative of benzoic acid.[1] Its structure, featuring an amino group ortho to the methyl ester and two methoxy groups on the benzene ring, makes it a valuable precursor in synthetic organic chemistry.[2] These functional groups offer multiple reactive sites for elaboration into more complex molecular architectures.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

|---|---|

| CAS Number | 26759-46-6[1][3] |

| Molecular Formula | C₁₀H₁₃NO₄[4][5] |

| Molecular Weight | 211.22 g/mol [4][5][6] |

| Synonyms | 2-Amino-4,5-dimethoxybenzoic Acid Methyl Ester, 6-Aminoveratric Acid Methyl Ester, 4,5-Dimethoxyanthranilic Acid Methyl Ester, Methyl 4,5-Dimethoxyanthranilate, Methyl 6-Aminoveratrate[2][5][7] |

| InChI Key | QQFHCCQSCQBKBG-UHFFFAOYSA-N[8] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to light yellow or light orange powder/crystal | [2][5][7] |

| Purity | Typically >98.0% (by GC) | [2][5] |

| Melting Point | 91-93°C or 128-131°C (Note: Varies by supplier/purity) |[4][9],[2][7] |

Synthesis and Purification: A Validated Protocol

The most prevalent and reliable synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.[4][9] This transformation is a classic example of nitro group reduction, a fundamental reaction in the synthesis of aromatic amines.

Mechanistic Rationale

The choice of Palladium on carbon (Pd/C) as a catalyst is deliberate. Palladium is highly efficient at adsorbing molecular hydrogen (H₂) and facilitating its addition across the N-O bonds of the nitro group. The carbon support provides a high surface area for the reaction, maximizing catalytic efficiency. The reaction is typically carried out in a protic solvent like methanol or a non-polar solvent like ethyl acetate, which readily dissolves the starting material without interfering with the catalytic process.[4] Progress is monitored by Thin Layer Chromatography (TLC), which allows for rapid, qualitative assessment of the consumption of the starting material (which is typically more non-polar) and the formation of the more polar amine product.

Experimental Workflow: Synthesis

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 100 mL round-bottomed flask, dissolve 1.9 g (7.2 mmol) of Methyl 4,5-dimethoxy-2-nitrobenzoate in 50 mL of methanol.[9]

-

Catalyst Addition: Carefully add 0.2 g of 10% Palladium on carbon (Pd/C) catalyst to the solution under an inert atmosphere if possible, although not strictly required by all protocols.[4][9]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and maintain a positive pressure (e.g., 15 psi or a balloon).[4]

-

Reaction Execution: Stir the mixture vigorously at room temperature (25°C) for 16 to 24 hours.[4][9]

-

Monitoring: Periodically check the reaction's progress by taking a small aliquot, filtering it through a pipette with a cotton plug, and spotting it on a TLC plate against the starting material.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Wash the filter cake with an additional portion of the solvent (e.g., 20 mL of EtOAc) to ensure complete recovery of the product.[4]

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the resulting residue by flash column chromatography using a silica gel stationary phase. Elute with a mixture of petroleum ether and ethyl acetate (e.g., a 10:1 v/v ratio) to afford the pure product as a white to light yellow solid.[4][9] Expected yield is typically high, in the range of 88-97%.[4][9]

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. A multi-technique approach ensures a self-validating system of characterization.

Table 3: Spectroscopic Data for Structural Confirmation

| Technique | Observed Data |

|---|---|

| ¹H NMR | (400 MHz, DMSO-d₆): δ 7.12 (s, 1H), 6.45 (s, 2H, -NH₂), 6.36 (s, 1H), 3.74 (s, 6H, 2x -OCH₃), 3.64 (s, 3H, -COOCH₃)[4] |

| Mass Spec. (MS) | Spectrum available, consistent with a molecular weight of 211.22 g/mol .[8] |

| Other Techniques | ¹³C NMR, IR, and Raman spectra are also available from chemical suppliers for reference.[8] |

Characterization Workflow

The logical flow for characterizing a newly synthesized batch involves initial purity assessment followed by definitive structural confirmation.

Caption: Standard workflow for analytical characterization.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[10] Its classification as an unnatural amino acid derivative makes it particularly relevant in peptide chemistry and pharmaceutical development.[2]

The strategic placement of the amine, ester, and methoxy groups provides a versatile scaffold. For instance, the amino group can be acylated, alkylated, or used as a nucleophile in cyclization reactions to form heterocyclic systems. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This trifunctional nature is highly valued in the synthesis of pharmacologically active compounds, such as kinase inhibitors and serotonin receptor ligands, where a substituted aniline core is often a key pharmacophore.[11][12]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a skin and eye irritant.

-

Hazard Statements:

-

Precautionary Measures:

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 26759-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. This compound | 26759-46-6 | TCI EUROPE N.V. [tcichemicals.com]

- 8. This compound(26759-46-6) MS spectrum [chemicalbook.com]

- 9. This compound | 26759-46-6 [chemicalbook.com]

- 10. This compound | CAS#:26759-46-6 | Chemsrc [chemsrc.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.se [fishersci.se]

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-4,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4,5-dimethoxybenzoate is a polysubstituted aniline derivative that serves as a crucial building block in synthetic organic chemistry. Its strategic placement of amino, methyl ester, and methoxy functional groups on the benzene ring makes it a versatile precursor for the synthesis of a wide range of more complex molecules. In the realm of medicinal chemistry, this compound is of particular interest as a key intermediate in the synthesis of quinazoline and quinazolinone scaffolds. These heterocyclic systems are at the core of numerous biologically active compounds, including kinase inhibitors for cancer therapy and other pharmacologically relevant agents.[1][2] A thorough understanding of the physical properties of this compound is therefore essential for its effective use in process development, quality control, and the rational design of synthetic routes towards novel therapeutics. This guide provides a detailed overview of its key physical characteristics, supported by experimental protocols and an analysis of its structural features.

Chemical Identity and Core Physical Properties

This compound is identifiable by the CAS number 26759-46-6.[3][4][5] It is a crystalline solid, typically appearing as a white to light yellow or pale brown powder.[4][6][7] The fundamental physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₄ | [6][7][8] |

| Molecular Weight | 211.22 g/mol | [6][7][8] |

| Melting Point | 128-133 °C | [3] |

| Boiling Point | 343.1 °C at 760 mmHg | [3] |

| Density | 1.189 g/cm³ | [3] |

| Appearance | White to light yellow/pale brown crystalline powder | [4][6][7] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected and reported spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits characteristic signals corresponding to the distinct protons in the molecule. A synthesis protocol reported the following ¹H NMR data (400 MHz, DMSO-d₆): δ 7.12 (s, 1H), 6.45 (s, 2H), 6.36 (s, 1H), 3.74 (s, 6H), 3.64 (s, 3H).[9]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The singlets at δ 7.12 and δ 6.36 correspond to the two aromatic protons. Their chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups.

-

Amino Protons: The broad singlet observed at δ 6.45 is characteristic of the two protons of the primary amine group (-NH₂).

-

Methoxy Protons: The singlet at δ 3.74, integrating to 6 protons, is assigned to the two methoxy groups (-OCH₃) on the aromatic ring.

-

Methyl Ester Protons: The singlet at δ 3.64 corresponds to the three protons of the methyl ester group (-COOCH₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Experimental IR spectral data for this compound is not widely published. However, the characteristic functional groups present in the molecule would give rise to distinct absorption bands. Analysis of a similar compound, 2-amino-3-methylbenzoic acid, can provide an expected range for these vibrations.[10]

Expected IR Absorption Bands:

-

N-H Stretching: The amino group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methoxy and methyl ester groups would be observed in the 2850-2960 cm⁻¹ region.

-

C=O Stretching: The carbonyl group (C=O) of the methyl ester will show a strong absorption band around 1680-1710 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

-

C-O Stretching: The C-O stretching of the ester and methoxy groups would result in strong bands in the 1000-1300 cm⁻¹ region.

Crystal Structure

A definitive single-crystal X-ray diffraction structure for this compound is not currently available in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. However, the crystal structure of a related compound, methyl 2-amino-3-chloro-4-methoxybenzoate, has been reported, providing some insight into the potential packing and intermolecular interactions that might be expected.[5]

Solubility Profile

A comprehensive, quantitative solubility profile for this compound in a range of common organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure, a qualitative assessment of its expected solubility can be made. The presence of the polar amino and ester groups, along with the relatively nonpolar aromatic ring and methoxy groups, suggests that it will be soluble in a range of polar organic solvents. It is generally described as being soluble in organic solvents.

Expected Qualitative Solubility:

-

High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate.

-

Moderate Solubility: Methanol, Ethanol.

-

Low Solubility: Water, Hexane, Toluene.

The following diagram illustrates a typical workflow for determining the qualitative solubility of an organic compound.

Caption: A workflow for qualitative solubility determination.

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of key physical properties of this compound.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

-

Placing in the Apparatus: Insert the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Set the heating rate to increase the temperature rapidly to about 15-20 °C below the expected melting point (128-133 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted. The recorded melting point should be reported as a range.

¹H NMR Sample Preparation and Data Acquisition

Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its hydrogen nuclei.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube

-

Pipette

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Data Acquisition: Place the NMR tube in the NMR spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Applications in Synthesis

This compound is a valuable starting material for the synthesis of various heterocyclic compounds, most notably quinazoline derivatives. The amino group can undergo condensation reactions with various electrophiles, while the ester can be hydrolyzed or reduced to provide additional functional handles. Its utility as a precursor for bioactive quinazolines is well-documented in medicinal chemistry literature.[1][2][11][12]

The following diagram illustrates the general synthetic utility of this compound as a precursor to the quinazoline core structure.

Caption: Synthetic pathway from the title compound to quinazolines.

Safety and Handling

This compound is classified as an irritant.[3] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

For comprehensive safety information, it is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier.[4][13]

Conclusion

References

-

iChemical. (n.d.). methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. Retrieved from [Link]

-

iChemical. (n.d.). methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. Retrieved from [Link]

- Kong, D., Tong, H., Liu, B., & Tang, W. (2025). Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate, C9H10ClNO3. Zeitschrift für Kristallographie - New Crystal Structures.

-

ResearchGate. (n.d.). Synthesis of this compound. Retrieved from [Link]

- Sigma-Aldrich. (2024).

- Thermo Fisher Scientific. (n.d.).

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

- Franco, A. F., de Souza, M. V. N., & de Almeida, M. V. (2022). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 33(7), 785-805.

-

ResearchGate. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. Retrieved from [Link]

-

MDPI. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6 - iChemical [ichemical.com]

- 4. This compound | CAS#:26759-46-6 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. B21002.18 [thermofisher.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. Methyl 4,5-dimethoxy-2-nitrobenzoate(26791-93-5) 13C NMR spectrum [chemicalbook.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

Methyl 2-amino-4,5-dimethoxybenzoate chemical structure

An In-Depth Technical Guide to Methyl 2-amino-4,5-dimethoxybenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound (CAS No: 26759-46-6) is a polysubstituted aromatic compound that has emerged as a cornerstone intermediate in the field of medicinal chemistry and pharmaceutical development. Its structural arrangement, featuring an ortho-amino benzoic ester with two methoxy groups on the benzene ring, provides a unique and highly versatile scaffold for the synthesis of complex heterocyclic systems.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic characterization, and critical applications, particularly as a precursor for quinazoline-based therapeutic agents.[2][3]

The strategic placement of the amine, ester, and methoxy functionalities makes this molecule an ideal starting material for building pharmacologically relevant scaffolds, most notably quinazolinones and related fused heterocycles.[4] These scaffolds are prevalent in a multitude of approved drugs and clinical candidates, including potent and selective kinase inhibitors used in targeted cancer therapy.[5][6] Understanding the chemistry and handling of this compound is therefore essential for laboratories engaged in modern drug discovery.

Part 1: Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and research.

Chemical Structure and Core Properties

The molecule, with the chemical formula C₁₀H₁₃NO₄, consists of a benzene ring substituted with an amino group, a methyl ester group, and two methoxy groups at positions 2, 1, 4, and 5, respectively.[7] This substitution pattern is key to its reactivity and utility.

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="NH₂", fontcolor="#34A853"]; C8 [label="C", pos="1.5,-0.5!"]; O9 [label="O", fontcolor="#EA4335"]; O10 [label="O", fontcolor="#EA4335", pos="2.2,0!"]; C11 [label="CH₃", fontcolor="#4285F4"]; O12 [label="O", fontcolor="#EA4335", pos="-2.2, 0.8!"]; C13 [label="CH₃", fontcolor="#4285F4", pos="-2.9, 0.4!"]; O14 [label="O", fontcolor="#EA4335", pos="-1.8, -1.5!"]; C15 [label="CH₃", fontcolor="#4285F4", pos="-2.5, -1.9!"];

// Position nodes for the benzene ring C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C3 [pos="1,1.5!"]; C4 [pos="0,2!"]; C5 [pos="-1,1.5!"]; C6 [pos="-1,0.5!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C8; C8 -- O9 [label="="]; C8 -- O10; O10 -- C11; C2 -- N7; C4 -- O12; O12 -- C13; C5 -- O14; O14 -- C15;

// Label for the compound label_node [label="this compound", pos="0, -2.5!", fontsize=14, fontcolor="#202124"]; }

Figure 1: Chemical Structure of this compound.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 26759-46-6 | [7] |

| Molecular Formula | C₁₀H₁₃NO₄ | [8][9] |

| Molecular Weight | 211.21 g/mol | [7][8] |

| Appearance | White to light yellow or pale brown crystalline powder | [10][11] |

| Melting Point | 125 - 133 °C | [11][12] |

| Boiling Point | 343.1 °C at 760 mmHg | [12] |

| Density | ~1.189 g/cm³ | [12] |

| Synonyms | Methyl 4,5-dimethoxyanthranilate, Methyl 6-aminoveratrate | [7][10] |

Spectroscopic Analysis

Confirming the identity and purity of this compound is critical. This is achieved through a combination of standard spectroscopic techniques.

-

¹H NMR Spectroscopy: Proton NMR provides unambiguous structural confirmation. The spectrum exhibits distinct signals for the aromatic protons, the amine protons, and the protons of the three methyl groups (two methoxy, one ester). A representative dataset in DMSO-d₆ shows characteristic peaks.[8]

-

Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups. Expected absorptions include N-H stretching vibrations for the primary amine, a strong C=O stretch for the ester carbonyl group, and C-O stretching bands for the ether and ester linkages.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) spectrum will show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to its molecular weight of 211.21.[13]

| Spectroscopic Data | Observed Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.12 (s, 1H), δ 6.45 (s, 2H, -NH₂), δ 6.36 (s, 1H), δ 3.74 (s, 6H, 2x -OCH₃), δ 3.64 (s, 3H, -COOCH₃)[8] |

| IR (Characteristic Bands) | N-H stretch (amine), C=O stretch (ester), C-H stretch (aromatic/aliphatic), C-O stretch (ether/ester) |

| Mass Spec (m/z) | Expected molecular ion peak at ~211 |

Part 2: Synthesis Protocol and Mechanistic Insights

The most reliable and widely adopted method for preparing this compound is through the catalytic hydrogenation of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.[8] This transformation is a cornerstone of synthetic organic chemistry, valued for its efficiency, high yields, and clean conversion.

Synthesis Overview

The reaction involves the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is preferred because palladium is a highly effective catalyst for this specific reduction, and the reaction typically proceeds under mild conditions (room temperature and low hydrogen pressure) with minimal side products.[8]

}

Figure 2: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a validated method adapted from established literature procedures.[8]

Materials and Reagents:

-

Methyl 4,5-dimethoxy-2-nitrobenzoate

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethyl Acetate (reagent grade)

-

Hydrogen (H₂) gas

-

Celite (diatomaceous earth)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Step-by-Step Methodology:

-

Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker bottle or a round-bottomed flask), dissolve Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq) in a sufficient volume of methanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% by weight relative to the starting material) to the solution. Causality Note: Pd/C is the heterogeneous catalyst that adsorbs hydrogen gas and facilitates the reduction of the nitro group.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the vessel with an inert gas (like nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (e.g., 15 psi) and stir the mixture vigorously at room temperature for 16-24 hours. Causality Note: Vigorous stirring is crucial to ensure effective mixing of the solid catalyst, liquid solution, and gaseous hydrogen for an efficient reaction.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Work-up and Filtration: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. The reaction mixture is then filtered through a pad of Celite to remove the solid Pd/C catalyst. The filter cake should be washed with additional solvent to ensure complete recovery of the product. Causality Note: Celite is used as a filter aid to prevent the fine, black palladium particles from passing through the filter paper.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether:ethyl acetate, 10:1 v/v) to afford the pure this compound as a solid.[8] Yields are typically high, often exceeding 85-95%.[8]

Safety and Handling

-

Chemical Hazards: this compound is known to cause skin and eye irritation.[12] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[14]

-

Procedural Hazards: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be performed in a well-ventilated fume hood away from ignition sources. Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen; it should be handled with care and never be allowed to dry completely in the air. The filter cake should be quenched carefully with water before disposal.

Part 3: Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile synthon for constructing more complex molecular architectures with proven biological activity.

Precursor to Quinazoline and Quinazolinone Scaffolds

The compound is an exemplary starting material for the synthesis of quinazolines and quinazolinones.[2][4] The ortho-disposition of the amino and methyl ester groups allows for cyclization reactions with a wide variety of reagents (such as amidines, isocyanates, or formamide) to form the fused pyrimidinone ring system characteristic of quinazolinones.

The dimethoxy substitution pattern is particularly significant, as it is a feature found in numerous bioactive molecules, including several G9a inhibitors and other epigenetic modifiers.[5] The methoxy groups can form key hydrogen bond interactions within the active sites of target proteins, enhancing binding affinity and selectivity.

}

Figure 3: Logical pathway from the starting material to high-value bioactive molecules.

Utility in Drug Discovery

-

Kinase Inhibitors: The quinazoline core is a "privileged scaffold" in the design of kinase inhibitors. By using this compound as a starting point, medicinal chemists can readily synthesize libraries of 6,7-dimethoxyquinazoline derivatives for screening against various cancer-related kinases.[5]

-

Antihypertensive and CNS Agents: Historically, quinazoline derivatives have found applications as antihypertensive agents and compounds active in the central nervous system. The dimethoxy substitution pattern is a common feature in many such molecules.

-

Combinatorial Chemistry: The straightforward synthesis of the title compound and its predictable reactivity make it an excellent building block for combinatorial libraries aimed at discovering novel therapeutic leads.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined synthesis, stable nature, and strategic functionalization provide a reliable and efficient pathway to high-value molecular scaffolds. For research teams focused on oncology, neuroscience, and infectious diseases, a mastery of the synthesis and application of this compound is a significant asset in the quest for novel therapeutics. This guide provides the foundational knowledge required to leverage its full potential in the laboratory.

References

-

ResearchGate. Synthesis of this compound. [Link]

-

Chemsrc. This compound | CAS#:26759-46-6. [Link]

-

iChemical. methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. [Link]

-

Organic Chemistry Portal. Quinazoline synthesis. [Link]

-

PubMed Central (PMC). Quinazoline derivatives: synthesis and bioactivities. [Link]

-

ResearchGate. Synthesis of quinazolinones 3a with methyl 2-amino benzoate. [Link]

-

PubMed Central (PMC). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. [Link]

- Eureka.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. This compound | 26759-46-6 | TCI EUROPE N.V. [tcichemicals.com]

- 11. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6 - iChemical [ichemical.com]

- 13. This compound(26759-46-6) MS spectrum [chemicalbook.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

Methyl 2-amino-4,5-dimethoxybenzoate molecular weight

An In-depth Technical Guide to Methyl 2-amino-4,5-dimethoxybenzoate: Synthesis, Characterization, and Application in Modern Drug Discovery

Abstract

This compound is a highly functionalized aromatic compound that has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its strategic placement of amine, ester, and methoxy groups on a benzene scaffold makes it an exceptionally versatile intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive technical overview of its core physicochemical properties, a detailed, field-tested protocol for its synthesis and purification, robust methods for its analytical characterization, and an exploration of its critical role in the development of targeted therapeutics, such as kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.

Core Physicochemical & Structural Properties

This compound, also known by synonyms such as Methyl 4,5-dimethoxyanthranilate or Methyl 6-aminoveratrate, is a crystalline solid at room temperature.[1] Its molecular structure is key to its utility, offering multiple reactive sites for further chemical elaboration. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃NO₄ | [2][3][4][5] |

| Molecular Weight | 211.22 g/mol | [3][4][6] |

| CAS Number | 26759-46-6 | [2][3][7] |

| Appearance | White to pale brown crystalline powder | [1][7][8] |

| Melting Point | 91-93°C; 125-133°C (Varies with purity) | [2][8][9] |

| IUPAC Name | This compound | [5] |

| InChI Key | QQFHCCQSCQBKBG-UHFFFAOYSA-N | [3][10] |

Synthesis and Purification: A Validated Protocol

The most reliable and widely adopted method for synthesizing this compound is the catalytic hydrogenation of its nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate.[2][7] This process is highly efficient and yields a clean product, making it suitable for both laboratory-scale and larger-scale production.

Mechanistic Rationale

The core of this transformation is the reduction of an aromatic nitro group (-NO₂) to a primary amine (-NH₂). Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for this reduction in the presence of other functional groups like the ester and methoxy ethers. Hydrogen gas (H₂) serves as the terminal reductant. The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the palladium surface, facilitating the stepwise reduction of the nitro group to the amine without affecting the rest of the molecule. Methanol is an excellent solvent as it readily dissolves the starting material and is relatively inert under the reaction conditions.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

-

Reactor Setup: To a 100 mL round-bottomed flask or a suitable hydrogenation vessel, add Methyl 4,5-dimethoxy-2-nitrobenzoate (1.9 g, 7.2 mmol) and 10% Palladium on Carbon (Pd/C) catalyst (0.2 g, ~10% w/w).[2][7]

-

Dissolution: Add 50 mL of methanol to the flask and stir briefly to dissolve the starting material. The mixture will appear as a black suspension due to the catalyst.

-

Hydrogenation: Securely seal the vessel. Purge the atmosphere with nitrogen or argon, then carefully introduce hydrogen gas (H₂). For laboratory scale, this can be done with a hydrogen balloon. For more controlled reactions, use a Parr shaker or a similar hydrogenation apparatus pressurized to 15-50 psi.[2]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (20-25°C) for 16 to 24 hours.[2][7] The reaction progress is monitored by Thin Layer Chromatography (TLC) using an eluent such as petroleum ether:ethyl acetate (10:1). The disappearance of the starting material spot indicates reaction completion.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite or diatomaceous earth to remove the solid Pd/C catalyst. Wash the filter cake with a small amount of methanol or ethyl acetate (20 mL) to ensure complete recovery of the product.[2]

-

Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a light yellow solid.[2]

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.[2][7]

-

Column Packing: A silica gel slurry is prepared using petroleum ether (or hexane) and packed into a chromatography column.

-

Elution: The crude solid is loaded onto the column and eluted with a solvent system of petroleum ether:ethyl acetate (10:1, v/v) .[2][7]

-

Fraction Collection: Fractions are collected and analyzed by TLC. Those containing the pure product are combined.

-

Final Product: The solvent from the combined pure fractions is removed under reduced pressure to afford the final product as a white or light yellow crystalline solid with a typical yield of 88-97%.[2]

Analytical Characterization for Quality Control

Confirming the identity and purity of the synthesized this compound is a critical self-validating step. A combination of spectroscopic and chromatographic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for structural confirmation. The spectrum provides unambiguous information about the electronic environment of protons in the molecule.

-

Mass Spectrometry (MS): MS confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound, often reported as a percentage based on peak area.

| ¹H NMR Data (400 MHz, DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment & Interpretation |

| 7.12 (s, 1H) | Aromatic proton (C₆-H) deshielded by the adjacent ester group. |

| 6.45 (s, 2H) | Amine protons (-NH₂), often broad and exchangeable with D₂O. |

| 6.36 (s, 1H) | Aromatic proton (C₃-H) shielded by the adjacent amine group. |

| 3.74 (s, 6H) | Protons of the two methoxy groups (-OCH₃) at C₄ and C₅. |

| 3.64 (s, 3H) | Protons of the methyl ester group (-COOCH₃). |

| Source:[2] |

Applications in Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its role as a versatile synthetic intermediate. The ortho-relationship of the amine and ester groups facilitates the construction of various heterocyclic ring systems, while the methoxy groups can be used to modulate solubility and receptor binding interactions.

Scaffold for Kinase Inhibitors

A prominent application is in the synthesis of multi-kinase inhibitors used in oncology.[11] For example, derivatives of this scaffold are crucial for building the core structures of drugs that target signaling pathways involved in tumor growth and angiogenesis, such as the VEGF and FGFR pathways.[11]

Caption: Role as a foundational building block in API synthesis.

Intermediate for Serotonin Receptor Ligands

This molecule also serves as a precursor for compounds targeting serotonin (5-HT) receptors.[12] By modifying the amine and ester functionalities, chemists can develop novel agonists or antagonists for receptors like 5-HT₄, which are implicated in gastrointestinal and cognitive disorders.[12]

Safety & Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]

-

Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing (P305+P351+P338).[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its well-defined synthesis, straightforward purification, and clear analytical profile make it a reliable starting material. The strategic arrangement of its functional groups provides a robust platform for constructing diverse and complex molecular architectures, solidifying its importance for scientists engaged in the design and synthesis of next-generation therapeutics.

References

-

iChemical. (n.d.). methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of this compound. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 26759-46-6. Available at: [Link]

Sources

- 1. This compound | 26759-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. This compound | CAS 26759-46-6 [matrix-fine-chemicals.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. This compound | 26759-46-6 [chemicalbook.com]

- 8. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. methyl 2-amino-4,5-dimethoxy-benzoate, CAS No. 26759-46-6 - iChemical [ichemical.com]

- 10. This compound(26759-46-6) MS [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Synthon: A Technical Guide to Methyl 2-amino-4,5-dimethoxybenzoate for Pharmaceutical Development

Introduction: Unveiling a Key Pharmaceutical Building Block

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and ultimate success of drug development. Methyl 2-amino-4,5-dimethoxybenzoate, a polysubstituted aromatic amine, has emerged as a critical synthon, particularly in the construction of heterocyclic scaffolds that form the core of numerous therapeutic agents. Its unique arrangement of an amino group ortho to a methyl ester, flanked by two methoxy groups on the benzene ring, provides a versatile platform for a variety of chemical transformations.

This technical guide offers an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its nomenclature, physicochemical properties, and, most importantly, its pivotal role as a precursor in the synthesis of medicinally significant compounds, with a particular focus on the quinazoline class of pharmaceuticals.

Nomenclature and Identification: A Compound of Many Names

One of the initial challenges in sourcing and utilizing any chemical entity is navigating its various names and identifiers. This compound is no exception. While it is most formally known by its IUPAC name, it is frequently referenced in literature and commerce by a variety of synonyms. It is important to note that distinct "trade names" for a chemical intermediate of this nature are uncommon; it is typically supplied under its chemical name or one of its common synonyms.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 26759-46-6 | |

| Molecular Formula | C10H13NO4 | |

| Molecular Weight | 211.22 g/mol | |

| Synonym | 2-Amino-4,5-dimethoxybenzoic Acid Methyl Ester | |

| Synonym | 6-Aminoveratric Acid Methyl Ester | |

| Synonym | 4,5-Dimethoxyanthranilic Acid Methyl Ester | |

| Synonym | Methyl 4,5-Dimethoxyanthranilate | |

| Synonym | Methyl 6-Aminoveratrate |

Physicochemical Properties: A Profile for the Synthetic Chemist

Understanding the physical and chemical properties of a starting material is fundamental to designing robust and reproducible synthetic protocols.

| Property | Value | Source |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 128.0 to 131.0 °C | |

| Purity | Typically >98.0% (by GC) |

Synthesis Protocol: From Nitroarene to Key Intermediate

The most common and efficient laboratory-scale synthesis of this compound involves the catalytic hydrogenation of its corresponding nitro precursor, Methyl 4,5-dimethoxy-2-nitrobenzoate. This transformation is a cornerstone of industrial organic synthesis due to its high efficiency and the clean nature of the reaction, which typically produces water as the only byproduct.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system, where the progress of the reaction can be meticulously monitored, and the purity of the final product is readily assessed.

Materials:

-

Methyl 4,5-dimethoxy-2-nitrobenzoate

-

10% Palladium on activated carbon (Pd/C)

-

Methanol or Ethyl Acetate (reagent grade)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Standard hydrogenation apparatus (e.g., Parr shaker)

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

-

Rotary evaporator

Procedure:

-

Vessel Preparation: In a suitable hydrogenation vessel, dissolve Methyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq) in a minimal amount of methanol or ethyl acetate.[1][2]

-

Catalyst Addition: Under an inert atmosphere (to prevent premature reaction and ensure safety), carefully add 10% Pd/C (typically 5-10 mol% of the substrate).[1][2]

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas (this is typically done by evacuating the vessel and backfilling with hydrogen three times). Pressurize the vessel to the desired hydrogen pressure (e.g., 15-50 psi).[1][2]

-

Reaction: Commence vigorous stirring at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.[1]

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[1]

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[1]

-

Purification (if necessary): The crude product is often of high purity. However, if required, it can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[1]

Application in Drug Synthesis: The Gateway to Quinazolines

The true value of this compound lies in its application as a precursor to complex, biologically active molecules. The presence of the ortho-amino ester functionality makes it an ideal starting material for the construction of the quinazoline ring system, a privileged scaffold in medicinal chemistry. Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including antihypertensive, anticancer, and anti-inflammatory properties.

A prominent example of a drug synthesized from this intermediate is Prazosin , an α1-adrenergic receptor antagonist used to treat high blood pressure.[3][4] The synthesis of the quinazoline core of Prazosin and related drugs like Doxazosin and Alfuzosin often begins with a cyclization reaction involving an aminobenzoate derivative.[5][6][7]

Synthetic Workflow: From Intermediate to Quinazoline Core

The following diagram illustrates a generalized synthetic pathway from this compound to a key quinazoline intermediate, which can then be further elaborated to yield drugs like Prazosin.

Caption: Synthetic pathway from this compound to Prazosin.

Experimental Protocol: Synthesis of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one

This protocol details the crucial cyclization step to form the quinazoline core.

Materials:

-

This compound

-

Thiourea

-

Hydrochloric acid (50%)

-

Sodium hydroxide solution (20%)

-

Microwave reactor (optional, for rate enhancement)

Procedure:

-

Mixing: In a round-bottom flask, thoroughly mix this compound (0.02 mole) and thiourea (0.04 mole).[3][4]

-

Acidification: Add 50% hydrochloric acid dropwise until a wet mass is obtained.[3][4]

-

Reaction:

-

Work-up: After the reaction is complete, dissolve the mixture in 30 mL of 20% sodium hydroxide solution.

-

Filtration: Filter the solution to remove any undissolved impurities.

-

Precipitation: Cool the filtrate to 0-5°C and acidify with concentrated hydrochloric acid.

-

Isolation: The solid product, 2-mercapto-6,7-dimethoxyquinazolin-4(3H)-one, will precipitate. Collect the solid by filtration, wash with ice-cold water, and dry.[3][4]

This quinazolinone intermediate is a versatile precursor that can be converted to the corresponding 2-chloro derivative, which then readily undergoes nucleophilic substitution with an appropriate amine to yield the final active pharmaceutical ingredient.

Conclusion: An Indispensable Tool for Drug Discovery

This compound stands as a testament to the importance of well-designed chemical intermediates in the pharmaceutical industry. Its straightforward synthesis, coupled with its inherent reactivity, provides a reliable and efficient route to the quinazoline scaffold and other complex molecular architectures. For researchers and drug development professionals, a thorough understanding of this compound's properties and synthetic applications is not merely academic; it is a practical tool that can accelerate the discovery and development of new medicines. As the demand for novel therapeutics continues to grow, the role of such versatile building blocks will undoubtedly become even more critical.

References

-

Patil, S., et al. (n.d.). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Retrieved January 12, 2026, from [Link]

-

Semantic Scholar. (n.d.). DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of this compound. Retrieved January 12, 2026, from [Link]

-

Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved January 12, 2026, from [Link]

-

PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved January 12, 2026, from [Link]

-

Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN112521318A - Preparation method of amisulpride important intermediate.

- Google Patents. (n.d.). WO2007074364A1 - Process for the preparation of alfuzosin.

- Google Patents. (n.d.). US20090069562A1 - Process for the preparation of alfuzosin.

- Google Patents. (n.d.). EP2421857B1 - Process for the preparation of doxazosin and salts thereof.

-

PubMed. (n.d.). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN1083451C - Process for synthesizing doxazosin mesylate.

-

Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Alfuzosin hydrochloride. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Doxazosin Mesylate. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Doxazosin. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2008). Process-for-the-preparation-of-alfuzosin-hydrochloride.pdf. Retrieved January 12, 2026, from [Link]

-

PubMed. (1998). 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6, 7-dimethoxyquinazoline (L-765314): a potent and selective alpha1b adrenergic receptor antagonist. Retrieved January 12, 2026, from [Link]pubmed.ncbi.nlm.nih.gov/9548811/)

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]

- 6. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Applications of 2-Amino-4,5-dimethoxybenzoic acid methyl ester in Drug Discovery and Organic Synthesis

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex and biologically active molecules. 2-Amino-4,5-dimethoxybenzoic acid methyl ester (also known as methyl 4,5-dimethoxyanthranilate) stands out as a highly valuable and versatile building block. Its unique arrangement of functional groups—an aromatic amine, two methoxy groups, and a methyl ester on a benzene ring—provides a rich platform for a multitude of chemical transformations. This guide offers an in-depth exploration of the core applications of this compound, with a particular focus on its pivotal role in the synthesis of quinazolinone-based therapeutics, providing researchers, scientists, and drug development professionals with both theoretical insights and practical, field-proven methodologies.

The strategic placement of the amino and ester functionalities allows for the facile construction of heterocyclic rings, while the electron-donating methoxy groups at the 4- and 5-positions are not merely passive substituents. As we will explore, this specific substitution pattern is a key pharmacophoric feature in a number of potent kinase inhibitors, directly contributing to their high affinity and selectivity for their biological targets. This guide will delve into the causality behind the experimental choices in leveraging this unique molecular architecture for the development of life-saving therapeutics.

Core Application: Synthesis of the Quinazolinone Scaffold

The quinazolinone core is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the central framework of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1] The 6,7-dimethoxy substitution pattern on the quinazoline ring, directly derived from 2-amino-4,5-dimethoxybenzoic acid methyl ester, is particularly significant in the realm of oncology.

The Significance of the 6,7-Dimethoxy Substitution in Kinase Inhibition

The 6,7-dimethoxy groups on the quinazoline ring play a crucial role in the potent and selective inhibition of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR) kinase. Structure-activity relationship (SAR) studies have revealed that these electron-donating groups are preferred at these positions.[2] They are believed to enhance the binding affinity of the molecule to the ATP-binding pocket of the EGFR kinase domain.[3] This enhanced affinity is a key factor in the high potency of several approved anticancer drugs. The presence of these methoxy groups can influence the overall electronic properties and conformation of the quinazoline ring system, optimizing its interaction with key amino acid residues in the kinase active site.

Synthetic Protocol: The Niementowski Reaction for 6,7-Dimethoxyquinazolin-4(3H)-one Synthesis

A classic and reliable method for the construction of the quinazolinone ring system from an anthranilic acid derivative is the Niementowski reaction.[4] This one-pot cyclocondensation reaction is a straightforward and efficient way to synthesize the 6,7-dimethoxyquinazolin-4(3H)-one core from 2-amino-4,5-dimethoxybenzoic acid methyl ester.

Reaction Scheme:

A schematic of the Niementowski reaction.

Detailed Experimental Protocol:

-

Reagents and Materials:

-

2-Amino-4,5-dimethoxybenzoic acid methyl ester

-

Formamide

-

Ethanol (for recrystallization)

-

Round-bottom flask equipped with a reflux condenser and a heating mantle

-

Magnetic stirrer

-

Standard laboratory glassware for filtration and recrystallization

-

-

Procedure:

-

In a round-bottom flask, a mixture of 2-amino-4,5-dimethoxybenzoic acid methyl ester (1 equivalent) and formamide (10-20 equivalents) is prepared. The large excess of formamide serves as both a reactant and a solvent.

-

The reaction mixture is heated to 130-140°C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After heating for 4-6 hours, or upon completion as indicated by TLC, the reaction mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is poured into ice-cold water, which causes the product to precipitate out of the solution.

-

The precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any remaining formamide.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 6,7-dimethoxyquinazolin-4(3H)-one.

-

Causality Behind Experimental Choices:

-

Excess Formamide: The use of a large excess of formamide drives the reaction to completion by ensuring a high concentration of the cyclizing agent. It also serves as a high-boiling solvent, allowing the reaction to be conducted at the required temperature for cyclization.

-

Heating: The cyclocondensation reaction is thermally driven and requires elevated temperatures to overcome the activation energy for the formation of the quinazolinone ring.

-

Aqueous Work-up: Pouring the reaction mixture into water is an effective method for precipitating the organic product, as 6,7-dimethoxyquinazolin-4(3H)-one has low solubility in water, while the excess formamide is miscible with water.

Application in Targeted Cancer Therapy: Synthesis of Kinase Inhibitors

The 6,7-dimethoxyquinazolin-4(3H)-one synthesized from 2-amino-4,5-dimethoxybenzoic acid methyl ester is a key intermediate in the production of several potent EGFR kinase inhibitors, most notably Gefitinib (Iressa®), a drug used in the treatment of non-small-cell lung cancer.[3]

Synthetic Pathway to Gefitinib

The synthesis of Gefitinib from the 6,7-dimethoxyquinazolin-4(3H)-one intermediate involves a two-step process: chlorination followed by nucleophilic aromatic substitution.

Synthetic pathway from the quinazolinone core to Gefitinib.

Detailed Experimental Protocol (Conceptual):

-

Step 1: Chlorination

-

The 6,7-dimethoxyquinazolin-4(3H)-one is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the 4-position into a chlorine atom. This reaction is typically carried out in an inert solvent under reflux conditions.

-

The resulting 4-chloro-6,7-dimethoxyquinazoline is then isolated and purified.

-

-

Step 2: Nucleophilic Aromatic Substitution

-

The 4-chloro-6,7-dimethoxyquinazoline is reacted with 3-chloro-4-fluoroaniline in a suitable solvent, such as isopropanol, often in the presence of a base to neutralize the HCl generated during the reaction.

-

The reaction mixture is heated to drive the nucleophilic aromatic substitution, where the amino group of the aniline displaces the chlorine atom at the 4-position of the quinazoline ring.

-

Upon completion, the product, Gefitinib, is isolated and purified.

-

Structure-Activity Relationship (SAR) of 4-Anilino-6,7-dimethoxyquinazolines

The development of potent EGFR inhibitors based on the 4-anilino-6,7-dimethoxyquinazoline scaffold has been guided by extensive SAR studies.[5][6]

| Compound/Feature | Target(s) | Activity (IC₅₀) | Key Structural Features | Reference(s) |

| Gefitinib | EGFR | ~33 nM | 6,7-dimethoxy, 4-(3-chloro-4-fluoroanilino) | [3] |

| Erlotinib | EGFR | ~2 nM | 6,7-bis(2-methoxyethoxy), 4-(3-ethynylanilino) | [7] |

| Lapatinib | EGFR, HER2 | ~10.2 nM (EGFR), ~9.8 nM (HER2) | 6-(5-(1-methyl-1H-imidazol-2-yl)thiophen-2-yl), 4-(3-chloro-4-((3-fluorobenzyl)oxy)anilino) | [6] |

| PD 153035 | EGFR | 0.025 nM | 6,7-dimethoxy, 4-(3-bromoanilino) | [2][5][8] |

Key SAR Insights:

-

The Quinazoline Core: The quinazoline ring system is a critical scaffold for binding to the ATP pocket of the EGFR kinase.

-

The 6,7-Dimethoxy Groups: As previously discussed, these groups are crucial for high-potency inhibition.[2]

-

The 4-Anilino Moiety: The substituted aniline ring at the 4-position is essential for activity and provides a key point for modification to fine-tune the inhibitory profile and pharmacokinetic properties of the molecule. Small, lipophilic substituents on the aniline ring are generally favored.

Mechanism of EGFR inhibition by Gefitinib.

Other Synthetic Applications

While the synthesis of quinazolinones for pharmaceutical applications is a major focus, 2-amino-4,5-dimethoxybenzoic acid methyl ester is also a valuable intermediate in other areas of chemical synthesis:

-

Agrochemicals: The core structure can be modified to create novel herbicides and pesticides.

-

Dyestuffs: The aromatic nature and reactive functional groups of this compound allow for its incorporation into the synthesis of various dyes and pigments.

-

Materials Science: The rigid, aromatic structure can be used as a building block for the synthesis of novel organic materials with interesting electronic or photophysical properties.

Conclusion

2-Amino-4,5-dimethoxybenzoic acid methyl ester is a strategically important and versatile building block in modern organic synthesis. Its primary application lies in the construction of the 6,7-dimethoxy-substituted quinazolinone scaffold, which is a cornerstone of many potent kinase inhibitors used in targeted cancer therapy. The unique arrangement of its functional groups, particularly the key 6,7-dimethoxy pattern, provides a direct and efficient route to high-value pharmaceutical compounds. This guide has provided an in-depth look at the synthesis, applications, and structure-activity relationships related to this important molecule, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and innovative molecules with a wide range of applications.

References

- Fry, D. W., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267–276.

- ACS Publications. (n.d.). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

- PubMed. (1996). Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(1), 267-76.

- BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6,7-dimethoxyquinazoline Analogs.

- Keri, R. S., et al. (2014). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 19(9), 13462-13485.

- Xu, C., et al. (2007). Synthesis and Bioactivity of 6,7-Dimethoxy-Quinazoline-4-Arylamine Derivatives. Chinese Pharmaceutical Journal, 42(22), 1748-1752.

- ResearchGate. (n.d.).

- Chemical Methodologies. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay.

- Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.

- ResearchGate. (n.d.). (A)

- ResearchGate. (n.d.).

- Google Patents. (n.d.). Preparation method of 6,7-dimethoxy-2,4-(1H,3H)-quinazoline diketon.

- Wikipedia. (n.d.). Niementowski quinoline synthesis.

- PMC. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.

- NIH. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- NIH. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances, 13(31), 21356–21362.

- Jurnal Kimia Valensi. (n.d.).

- BenchChem. (n.d.). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.

- MDPI. (n.d.). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues.

- Arkivoc. (n.d.). One-pot reductive cyclization to antitumor quinazoline precursors.

- PMC. (n.d.). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones.

- ResearchGate. (n.d.). A Novel Route to the Niementowski Reaction.

- PubMed Central. (n.d.). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines.

- Beilstein Journals. (n.d.). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]

- 8. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of Methyl 4,5-dimethoxyanthranilate

This technical guide provides a comprehensive analysis of the spectral data for Methyl 4,5-dimethoxyanthranilate, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside field-proven insights into experimental design and data acquisition.

Introduction: The Structural Significance of Methyl 4,5-dimethoxyanthranilate

Methyl 4,5-dimethoxyanthranilate (also known as methyl 2-amino-4,5-dimethoxybenzoate) is a polysubstituted aromatic ester. Its molecular architecture, featuring an amino group, a methyl ester, and two methoxy groups on the benzene ring, makes it a versatile building block in organic synthesis. The precise characterization of this molecule is paramount for ensuring the purity and identity of downstream products. Spectroscopic techniques provide a powerful and non-destructive means to elucidate its molecular structure and confirm its synthesis. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a detailed roadmap for its unambiguous identification.

Caption: Standardized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of the bonds present.

Table 3: Predicted IR Absorption Bands for Methyl 4,5-dimethoxyanthranilate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1690 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Strong | C-O stretch (ester) |

Interpretation and Causality:

-

N-H Stretching: The presence of a primary amine is typically confirmed by two sharp absorption bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C=O Stretching: A strong, sharp absorption band around 1690 cm⁻¹ is a clear indicator of the carbonyl group (C=O) of the methyl ester. The position of this band is influenced by conjugation with the aromatic ring.

-

C-O Stretching: Strong absorptions in the 1250-1000 cm⁻¹ region are expected for the C-O stretching vibrations of the aryl ether (methoxy) and ester functional groups.

-

Aromatic C=C Stretching: Absorptions of medium intensity around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

Experimental Protocol for IR Data Acquisition (Solid Sample):

Caption: Workflow for acquiring an IR spectrum of a solid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Table 4: Mass Spectrometry Data for Methyl 4,5-dimethoxyanthranilate

| m/z | Proposed Fragment |

| 211 | [M]⁺ (Molecular Ion) |

| 180 | [M - OCH₃]⁺ |

| 152 | [M - COOCH₃]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 211 corresponds to the molecular weight of methyl 4,5-dimethoxyanthranilate (C₁₀H₁₃NO₄), confirming the elemental composition. [1]* Fragmentation Pattern: The fragmentation pattern provides valuable structural information. The loss of a methoxy radical (•OCH₃) from the molecular ion results in the fragment at m/z 180. The loss of the entire methoxycarbonyl radical (•COOCH₃) leads to the fragment at m/z 152. This fragmentation is characteristic of methyl esters of aromatic acids.

Caption: Proposed electron ionization (EI) fragmentation pathway for Methyl 4,5-dimethoxyanthranilate.

Experimental Protocol for Mass Spectrometry (Electron Ionization):

Caption: General workflow for Electron Ionization Mass Spectrometry.